molecular formula C22H18N2O4S2 B14999091 Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine

Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine

Cat. No.: B14999091
M. Wt: 438.5 g/mol
InChI Key: IOQYFJHQSFVUAY-UHFFFAOYSA-N
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Description

Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine is a heterocyclic compound that features a thieno[2,3-B]thiophene core with two 4-methoxybenzoyl groups and two amine groups attached. This compound is part of the broader class of thienothiophenes, which are known for their stable and electron-rich structures. Thienothiophenes have garnered significant interest due to their diverse applications in pharmaceuticals, optoelectronics, and materials science .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia, primary amines

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Substituted derivatives with different nucleophiles

Mechanism of Action

The mechanism of action of Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s electron-rich structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-methoxybenzoyl)thieno[2,3-B]thiophene-3,4-diamine is unique due to the combination of its thieno[2,3-B]thiophene core, 4-methoxybenzoyl groups, and amine groups. This unique structure imparts specific electronic and steric properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C22H18N2O4S2

Molecular Weight

438.5 g/mol

IUPAC Name

[3,4-diamino-5-(4-methoxybenzoyl)thieno[2,3-b]thiophen-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H18N2O4S2/c1-27-13-7-3-11(4-8-13)18(25)20-16(23)15-17(24)21(30-22(15)29-20)19(26)12-5-9-14(28-2)10-6-12/h3-10H,23-24H2,1-2H3

InChI Key

IOQYFJHQSFVUAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC(=C3N)C(=O)C4=CC=C(C=C4)OC)N

Origin of Product

United States

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